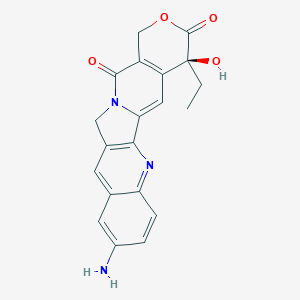

10-Aminocamptothecin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 10 Aminocamptothecin

Novel Synthetic Routes to 10-Aminocamptothecin (B21991) and its Analogues

The synthesis of this compound primarily relies on semisynthetic modifications of the natural product camptothecin (B557342). The most established chemical route involves a two-step process: electrophilic nitration of the A-ring of the camptothecin scaffold, followed by the reduction of the resulting nitro group.

A common procedure for the synthesis of a this compound analogue, 7-butyl-9-amino-10,11-methylenedioxy-camptothecin, involves cooling a solution of the camptothecin precursor in concentrated sulfuric acid and then adding sodium nitrate. acs.org This nitration step is followed by a reduction of the nitro group to yield the desired amine. acs.org This foundational nitration-reduction sequence is a cornerstone for accessing C-10 aminated camptothecins.

More recently, chemoenzymatic approaches have emerged as a novel and greener strategy for functionalizing the camptothecin core. These methods utilize enzymes to achieve high regioselectivity under mild conditions. Researchers have identified cytochrome P450 monooxygenases from the camptothecin-producing tree, Camptotheca acuminata, that can catalyze the specific hydroxylation of camptothecin at the C-10 and C-11 positions. nih.gov This enzymatic conversion yields 10-hydroxycamptothecin (B1684218) (10HCPT), a key precursor that can be subsequently converted to this compound through further chemical steps. nih.gov This biocatalytic approach avoids the harsh conditions associated with traditional chemical synthesis and offers a more sustainable pathway to key intermediates. nih.gov

Table 1: Comparison of Synthetic Approaches to C-10 Functionalized Camptothecins

| Method | Key Reagents/System | Intermediate/Product | Key Advantages | Reference |

|---|---|---|---|---|

| Chemical Synthesis | Concentrated H₂SO₄, NaNO₃; followed by a reducing agent | 10-Nitrocamptothecin; this compound | Established and widely used method | acs.org |

| Chemoenzymatic Synthesis | C. acuminata cytochrome P450 monooxygenases (in vivo yeast expression system) | 10-Hydroxycamptothecin (10HCPT) | High regioselectivity, mild reaction conditions (pH 7, 30 °C), sustainable | nih.gov |

Semisynthetic Approaches for this compound Modifications

Semisynthesis, which begins with the naturally isolated camptothecin, remains the principal method for producing this compound and its derivatives. The process hinges on the chemical transformation of the parent alkaloid.

The conversion of camptothecin to 10-hydroxycamptothecin (10HCPT) is a frequent and critical first step in many semisynthetic pathways. researchgate.net One method involves partial hydrogenation and subsequent oxidation using catalysts like Pd/C and Pb(OAc)₄. nih.gov Once 10HCPT is obtained, it serves as a versatile intermediate. For instance, it can be used in Mannich reactions to introduce aminomethyl groups at the C-9 position, creating derivatives like 9-[(dimethylamino)methyl]-10-hydroxycamptothecin. researchgate.net While this modifies the C-9 position, the underlying 10-hydroxy scaffold is the same precursor that can be used to generate the 10-amino variant. The hydroxyl group at C-10 can be converted to the amino group through methods such as conversion to a sulfonate ester followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

These semisynthetic strategies are essential for creating a diverse library of camptothecin analogs, allowing for systematic exploration of structure-activity relationships. nih.gov

Regioselective Functionalization of the Camptothecin Core at Position 10

Achieving regioselective functionalization at the C-10 position of the complex pentacyclic camptothecin structure is a significant chemical challenge. The desired reactivity at C-10 must be achieved without affecting other reactive sites on the molecule.

Chemical Functionalization: The primary method for direct functionalization at the C-10 position is through electrophilic aromatic substitution, specifically nitration. The reaction conditions, including the choice of acid and nitrating agent, can be tuned to favor substitution at specific positions on the A-ring. While nitration can sometimes yield a mixture of isomers (e.g., at the 9, 12, and 14 positions), controlled conditions can selectively produce the 10-nitro derivative, which is the direct precursor to this compound. acs.orgacs.org

Enzymatic Functionalization: A highly elegant solution to the challenge of regioselectivity is the use of biocatalysts. As mentioned, cytochrome P450 enzymes from C. acuminata have demonstrated remarkable ability to hydroxylate the camptothecin C-H bond with absolute specificity for the C-10 or C-11 positions. nih.gov This enzymatic approach circumvents the need for protecting groups or harsh reagents, providing direct access to 10-hydroxycamptothecin, which can then be further modified. nih.gov The high regioselectivity and conversion rates (62%–67%) of these CPT hydroxylases make them a powerful tool for producing specific precursors for C-10 functionalization. nih.gov

Design and Synthesis of this compound Derivatives and Conjugates

The amino group at the C-10 position is an ideal attachment point for linkers used in creating advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and polymer-drug conjugates. This aniline-type amine provides a site for forming stable bonds, such as carbamates, which are crucial for the stability of the conjugate in circulation. acs.orgnih.gov

Antibody-Drug Conjugates (ADCs): The synthesis of ADCs using this compound analogues involves multi-step processes. For example, in the synthesis of a 7-butyl-10-aminocamptothecin-based ADC, the amino group is first reacted with phosgene (B1210022) or a phosgene equivalent to form a reactive isocyanate or chloroformate. acs.org This intermediate is then coupled with a linker that contains a self-immolative spacer and a maleimide (B117702) group. The entire drug-linker construct is finally conjugated to a monoclonal antibody through the reaction of the maleimide group with reduced interchain disulfides on the antibody. acs.orgnih.gov Dipeptide and glucuronide linkers are often employed to ensure that the active drug is released only after the ADC is internalized into a target cell and degraded by lysosomal enzymes. nih.gov

Polymer Conjugates: To improve the poor water solubility of camptothecins, the C-10 position is a common site for attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG). In one approach, 10-hydroxycamptothecin (the precursor to this compound) was conjugated to PEG via a valine spacer. mdpi.com The synthesis involved creating conjugates with different PEG chain lengths and linker types (e.g., carbamate (B1207046) linkages). mdpi.com These modifications aim to enhance the pharmacokinetic properties of the parent drug.

Table 2: Examples of this compound Derivatives and Conjugates

| Derivative/Conjugate Type | Starting CPT Analogue | Linker/Spacer | Conjugated Moiety | Attachment Chemistry | Reference |

|---|---|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | 7-Butyl-10-aminocamptothecin | Dipeptide (valine-citrulline) with PABC spacer | cBR96 Monoclonal Antibody | Carbamate bond to C-10 amino group; Michael addition to antibody cysteines | acs.orgnih.gov |

| Antibody-Drug Conjugate (ADC) | 7-Butyl-10-aminocamptothecin | Glucuronide with self-immolative spacer | cAC10 Monoclonal Antibody | Carbamate bond to C-10 amino group; Michael addition to antibody cysteines | acs.orgnih.gov |

| Polymer Conjugate | 10-Hydroxycamptothecin | Valine spacer | Polyethylene Glycol (PEG) | Carbamate linkage | mdpi.com |

Molecular Mechanism of Action of 10 Aminocamptothecin and Its Analogues

Topoisomerase I Poisoning by 10-Aminocamptothecin (B21991) Derivatives

The hallmark of this compound's mechanism of action is the specific inhibition of topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. Unlike inhibitors that prevent the enzyme from binding to DNA, this compound and its analogues are classified as "poisons" because they trap the enzyme in a transient intermediate state of its catalytic cycle.

Stabilization of DNA-Topoisomerase I Cleavable Complexes

Topoisomerase I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to rotate and unwind. The enzyme forms a covalent bond with the 3'-phosphate end of the broken DNA strand, creating what is known as a cleavable complex. After the DNA has relaxed, Top1 religates the strand, completing its catalytic cycle.

Interplay with DNA Replication and Transcriptional Processes

The stabilization of topoisomerase I-DNA cleavable complexes by this compound has profound consequences for two fundamental cellular processes: DNA replication and transcription.

During DNA replication, the advancing replication fork inevitably collides with the stalled cleavable complexes. This collision leads to the conversion of the single-strand breaks into more lethal double-strand breaks. nih.gov These double-strand breaks are difficult for the cell to repair and are a primary trigger for cell cycle arrest and apoptosis. The S-phase specificity of camptothecin-induced cytotoxicity is a direct consequence of this replication-dependent DNA damage. nih.govnih.gov

Similarly, the transcriptional machinery can also be obstructed by these stabilized complexes. When an elongating RNA polymerase encounters a cleavable complex on the transcribed DNA strand, it can lead to premature termination of transcription. nih.gov This interference with the synthesis of RNA molecules further contributes to the cellular stress and toxicity induced by this compound and its analogues.

Investigation of Potential Non-Topoisomerase I Molecular Targets of this compound

Although specific non-topoisomerase I targets for this compound have not been definitively identified, studies on other camptothecin (B557342) analogues have revealed interactions with other cellular proteins. For example, the analogue FL118 has been shown to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of topoisomerase I expression levels. researchgate.net This suggests that some camptothecin derivatives may have a broader range of molecular interactions than initially understood. Further investigation is required to elucidate whether this compound shares these or other non-topoisomerase I targets.

Cell Cycle Phase Specificity of this compound Action

The cellular response to the DNA damage induced by this compound and its analogues is tightly linked to the cell cycle. The cytotoxicity of these compounds is most pronounced in the S-phase of the cell cycle, where active DNA replication leads to the conversion of topoisomerase I-DNA complexes into double-strand breaks. nih.govresearchgate.net

In addition to S-phase-specific killing, treatment with camptothecins typically leads to a significant arrest of cells in the G2 phase of the cell cycle. researchgate.netnih.gov This G2/M checkpoint activation is a damage response mechanism that prevents cells with damaged DNA from entering mitosis. The molecular pathway leading to this G2 arrest often involves the activation of the ATM (ataxia telangiectasia-mutated) and Chk2 (checkpoint kinase 2) signaling cascade, which in turn leads to the inactivation of the Cdc25C phosphatase. nih.govnih.gov Inactivation of Cdc25C prevents the activation of the cyclin B1/CDK1 complex, which is essential for entry into mitosis.

The following table provides a summary of the cytotoxic activity of 9-Aminocamptothecin (B1664879), a close analogue of this compound, in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HT-29 | Colon Carcinoma | 19 |

| MCF-7 | Breast Cancer | Data not available |

| MGH-U1 | Bladder Cancer | Data not available |

Data derived from a comparative study of camptothecin derivatives. nih.gov

The following table presents a conceptual overview of the cell cycle effects of camptothecin treatment, which are expected to be similar for this compound.

| Cell Cycle Phase | Effect of Camptothecin Treatment | Key Molecular Events |

| G1 Phase | Minor effects at lower concentrations | |

| S Phase | High cytotoxicity | Collision of replication forks with stabilized cleavable complexes, leading to double-strand breaks. |

| G2/M Phase | Cell cycle arrest | Activation of DNA damage checkpoints (e.g., ATM/Chk2 pathway), preventing entry into mitosis. |

Structure Activity Relationship Sar Studies of 10 Aminocamptothecin Derivatives

Influence of Substitutions on the A-Ring (Positions 9, 10, 11) on Biological Potency of 10-Aminocamptothecin (B21991) Analogues

The A-ring of the camptothecin (B557342) quinoline (B57606) moiety has been a prime target for chemical modification to enhance antitumor activity and improve physicochemical properties. nih.gov For this compound derivatives, substitutions at positions 9 and 11, flanking the amino group, have been shown to significantly modulate biological potency.

Research has indicated that the introduction of small, electron-withdrawing or electron-donating groups at the C-9 position can influence the electronic environment of the A-ring and, consequently, the interaction of the drug with the topoisomerase I-DNA complex. For instance, the conversion of the 10-amino group to a nitro group, as seen in 9-nitrocamptothecin, has been explored in preclinical and clinical studies. nih.gov Furthermore, the presence of a 10,11-methylenedioxy moiety on the A-ring has been shown to alter the pharmacokinetic behavior of camptothecin analogs. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of camptothecin analogs revealed that highly electron-releasing substituents at positions 9, 10, and 11 may strengthen the inhibitory activity against topoisomerase I. nih.gov The same study also suggested that the presence of a 10,11-methylenedioxy group at the A-ring increases the activity. nih.gov Conversely, an unfavorable steric interaction at the C-9 position was also noted, suggesting a delicate balance between electronic and steric factors. nih.gov

The following table summarizes the effects of various A-ring substitutions on the biological activity of camptothecin analogs, providing insights that are applicable to this compound derivatives.

| Compound | Substitution (Position) | Effect on Biological Activity | Reference |

| 9-Nitrocamptothecin | -NO2 (9) | Under preclinical/clinical evaluation for antitumor activity. | nih.gov |

| 10,11-Methylenedioxycamptothecin | -O-CH2-O- (10, 11) | Alters pharmacokinetic behavior and increases topoisomerase I inhibitory activity. | nih.gov |

| 9-Aminocamptothecin (B1664879) | -NH2 (9) | Under preclinical/clinical evaluation for antitumor activity. | nih.gov |

Impact of Modifications at Position 7 on this compound Activity Profiles

Position 7 on the B-ring of the camptothecin nucleus is another critical site for structural modification. Substitutions at this position can significantly impact the drug's interaction with the topoisomerase I-DNA ternary complex, as well as its pharmacokinetic properties. For this compound derivatives, modifications at C-7 have been explored to enhance potency and overcome drug resistance.

A variety of substituents, including alkyl, cycloalkyl, and aryl groups, have been introduced at the C-7 position. The introduction of an ethyl group at C-7, as seen in SN-38 (7-ethyl-10-hydroxycamptothecin), is a well-known modification that enhances antitumor activity. nih.gov This has been attributed to increased lipophilicity and improved stabilization of the enzyme-drug-DNA cleavable complex. Studies on 7-cycloalkylcamptothecin derivatives have shown that most of these analogs exhibit higher antitumor activity than the reference compounds SN-38 and topotecan (B1662842). researchgate.net

The lipophilicity of the substituent at position 7 appears to play a crucial role in cytotoxic potency. nih.gov A series of 7-iminomethyl derivatives of camptothecin showed a marked increase in cytotoxic activity, which was correlated with the lipophilicity of the substituent. nih.gov Furthermore, a 3D-QSAR study suggested that substituents that occupy position 7 with a bulky, positive group will enhance the inhibitory activity. nih.gov

The table below presents the impact of various C-7 modifications on the activity of camptothecin analogs, which can be extrapolated to the this compound series.

| Compound | Substitution (Position 7) | Effect on Biological Activity | Reference |

| SN-38 | -CH2CH3 | Enhanced antitumor activity. | nih.gov |

| 7-Cycloalkylcamptothecins | Cycloalkyl groups | Higher antitumor activity than SN-38 and topotecan. | researchgate.net |

| 7-Iminomethylcamptothecins | -CH=N-R | Marked increase in cytotoxic activity, correlated with lipophilicity. | nih.gov |

Role of Lactone Ring Stability in the Efficacy and Pharmacological Behavior of this compound Analogues

The α-hydroxy lactone E-ring is an indispensable structural feature for the biological activity of all camptothecin derivatives, including those of this compound. This ring is susceptible to a reversible, pH-dependent hydrolysis to an inactive open-ring carboxylate form. At physiological pH (around 7.4), the equilibrium favors the inactive carboxylate, which significantly reduces the in vivo efficacy of these compounds. researchgate.net

Several strategies have been investigated to improve the stability of the lactone ring. One approach involves the synthesis of homocamptothecins, which contain a seven-membered β-hydroxylactone ring. This modification has been shown to enhance plasma stability. nih.gov Another strategy is the replacement of the labile lactone with a more stable functional group, such as a ketone. nih.govacs.org Additionally, the design of α-fluoro ethers as bioisosteres of the lactone has been explored to improve metabolic stability. nih.gov

The following table summarizes key findings related to the lactone ring stability of camptothecin derivatives.

| Modification/Analog | Effect on Lactone Ring Stability | Impact on Biological Activity | Reference |

| Homocamptothecin | Enhanced plasma stability of the lactone form. | Retained topoisomerase I-targeted activity and antitumor properties. | nih.gov |

| E-ring Ketone Analogs | Stable five-membered E-ring that cannot open. | Potent and selective topoisomerase I inhibitors. | nih.gov |

| (20S,21S)-21-Fluorocamptothecins | Hydrolytically stable. | Potent topoisomerase I inhibitors with excellent in vitro and in vivo antitumor activities. | nih.gov |

Conformational Dynamics and Their Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives plays a crucial role in their interaction with the topoisomerase I-DNA target. The planarity of the pentacyclic ring system is believed to be important for intercalation into the DNA base pairs at the site of cleavage. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the conformational requirements for potent biological activity.

A 3D-QSAR study on 20(S)-camptothecin analogs highlighted the importance of steric and electronic properties of substituents at various positions. The model indicated that bulky, negatively charged groups at positions 9, 10, and 11 of the A-ring would increase activity, while an excessively bulky group at position 10 is detrimental. nih.gov For position 7, the model suggested that substituents with a bulky, positive group enhance the inhibitory activity. nih.gov These findings underscore the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the target.

Furthermore, the conformational flexibility of the drug molecule can influence its binding to the target and its transport across cell membranes. A study on the interaction of camptothecin analogs with the drug efflux pump P-glycoprotein (Pgp) revealed that different analogs induce distinct conformational shifts in the protein. mdpi.com This suggests that the conformational dynamics of the drug-protein complex can influence the efficiency of drug transport and, consequently, the intracellular concentration of the active compound. mdpi.com

While specific conformational studies on this compound derivatives are limited, the general principles derived from studies on other camptothecin analogs provide a framework for understanding the conformational factors that govern their biological activity. The interplay between the static conformation required for target binding and the dynamic conformational changes involved in processes like membrane transport is a key area of ongoing research.

Preclinical Efficacy Studies of 10 Aminocamptothecin and Its Analogues

In Vitro Cytotoxicity and Antiproliferative Assessments

In vitro studies are crucial for understanding the direct impact of 10-Aminocamptothecin (B21991) and its analogues on cancer cells. These assessments typically involve exposing different cancer cell lines to varying concentrations of the compounds and measuring their effects on cell viability and proliferation.

Evaluation in Human Cancer Cell Lines (e.g., Breast Adenocarcinoma, Colorectal Adenocarcinoma, Non-Small Cell Lung Carcinoma, Glioblastoma, Prostate Carcinoma)

Studies have evaluated the cytotoxicity of this compound and its analogues, such as 7-ethyl-14-aminocamptothecin (3b) and 7-butyl-10-aminocamptothecin (BACPT), across a range of human cancer cell lines. For instance, 14-aminocamptothecin (3a) and 7-ethyl-14-aminocamptothecin (3b) demonstrated potent cytotoxic activity against human tumor cell lines in vitro. acs.orgnih.gov These compounds were tested against several cell lines, including non-small cell lung cancer (H460), colon cancer (HT29), and prostate cancer (PC-3, DU 145, LNCaP). acs.org The potency of 3a and 3b was found to be comparable to approved camptothecin (B557342) analogues like SN-38 and topotecan (B1662842) across these cell lines. acs.org

Another analogue, 7-butyl-10-aminocamptothecin (BACPT), has shown superior antiproliferative activity compared to established drugs in monolayer cultures of human neuroblastoma and pancreatic tumor cell lines, as well as in 3-dimensional histocultures of colon and primary ovarian cancer. researchgate.netresearchgate.net BACPT's antitumor activity has been evaluated using proliferation assays in cancer cell lines, including human neuroblastoma (IMR-32), colon (HT29), ovarian (SK-OV-3), pancreatic (Panc-1), glioma (SF-295), and non-small-cell lung (NCI-H460) cancers. researchgate.netresearchgate.net

Furthermore, dendrimer-encapsulated 7-butyl-10-aminocamptothecin (BACPT) has been evaluated for its cytotoxicity towards human breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (HT-29), non-small cell lung carcinoma (NCI-H460), and glioblastoma (SF-268) cell lines, showing low nanomolar IC50 values. researchgate.netaacrjournals.org

Cell Viability and Proliferation Assays for this compound

Cell viability and proliferation assays, such as the resazurin-based AlamarBlue assay, have been used to assess the effects of this compound and its analogues on cancer cells. acs.org These assays measure metabolic activity or cell number to determine the extent of growth inhibition or cell killing. For 14-aminocamptothecins, cell viability and proliferation were assessed after 72 hours of treatment with various concentrations of the compounds. acs.org

BACPT's antitumor activity has been specifically evaluated by proliferation assays in various cancer cell lines. researchgate.netresearchgate.netrti.org These studies utilize methods to quantify cell growth or survival after exposure to the compound, providing data on its antiproliferative potency.

In Vivo Antitumor Efficacy in Preclinical Animal Models

In vivo studies using preclinical animal models, particularly xenograft models, are essential for evaluating the antitumor efficacy of this compound and its analogues in a more complex biological setting.

Xenograft Models for this compound Evaluation

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of potential therapeutic agents. aacrjournals.orgnih.gov Studies have utilized ectopic xenograft models to evaluate the efficacy of this compound analogues. For example, 7-ethyl-14-aminocamptothecin (3b) showed significantly better efficacy relative to topotecan when dosed orally in H460 (non-small cell lung cancer), HT29 (colon cancer), and PC-3 (prostate cancer) ectopic xenograft models. acs.orgnih.gov

BACPT and its water-soluble dipeptide ester, BACPTDP, have also been profiled for antitumor activity in murine xenograft models for human neuroblastoma (IMR-32), colon (HT29), ovarian (SK-OV-3), pancreatic (Panc-1), glioma (SF-295), and non-small-cell lung (NCI-H460) cancers. researchgate.netresearchgate.net

While the search results primarily discuss 9-aminocamptothecin (B1664879) and 7-ethyl-14-aminocamptothecin in xenograft models, these studies highlight the relevance of this model system for evaluating aminocamptothecin efficacy. For instance, 9-aminocamptothecin has shown broad activity in human xenografts, including melanoma, breast, colon, and brain tumors. nih.gov

Pharmacokinetic and Dispositional Research of 10 Aminocamptothecin in Animal Models

Absorption and Distribution Studies of 10-Aminocamptothecin (B21991) Analogues

Absorption describes the process by which a drug enters the systemic circulation, while distribution refers to its movement from the bloodstream to various tissues and organs in the body europa.eumsdvetmanual.com. Studies in animal models have investigated the absorption and distribution characteristics of 10-AC and its derivatives, revealing variations based on the specific compound and route of administration.

For 9-aminocamptothecin (B1664879) (9-AC), a closely related analogue, oral administration in rats using an HPMA copolymer conjugate designed for colon-specific delivery resulted in rapid release in the cecum nih.gov. A pharmacokinetic model predicted that up to 60% of the dose was in the cecum at approximately 6 hours, with 7% remaining at 24 hours nih.gov. The predicted plasma concentration of released 9-AC reached a peak at 7 hours and then slowly decreased nih.gov. The bioavailability after first-pass elimination was estimated to be 0.31 nih.gov. In mice, oral administration of free 9-AC or an HPMA copolymer conjugate showed different plasma concentration-time profiles nih.gov. Relatively flat plasma drug levels were observed following oral administration of the polymer conjugate nih.gov. The mean residence time (MRT) for 9-AC from the polymer conjugate was about two-fold higher than that for free 9-AC (10.2 h versus 4.8 h), suggesting a longer average residence time after oral dosing of the conjugate nih.gov.

Studies on other camptothecin (B557342) analogues also provide context for absorption and distribution. For instance, 9-nitro-20(S)-camptothecin (9-NC) in rats showed rapid absorption after intragastric administration, reaching peak plasma concentrations quickly nih.gov. The absolute oral bioavailability of 9-NC was calculated to be 14.6% nih.gov.

Tissue distribution studies are essential to understand where a drug goes in the body after absorption msdvetmanual.com. For 9-aminocamptothecin and other camptothecin derivatives, tissue distribution has been examined in various animal models nih.govnih.govaacrjournals.org. These studies help identify potential sites of action and accumulation.

Elimination and Clearance Profiles of this compound Derivatives

Elimination is the process by which a drug is removed from the body, either through metabolism or excretion msdvetmanual.com. Clearance represents the volume of blood cleared of an active substance per unit of time and reflects the efficiency of drug elimination europa.eu. The elimination and clearance profiles of 10-AC derivatives have been characterized in animal studies.

In rats, the pharmacokinetics of 7-ethyl-10-[4-(l-piperidino)-l-piperidino]carbonyloxycamptothecin (CPT-11), which is metabolized to 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), showed that the plasma concentration of CPT-11 decreased biexponentially psu.edu. CPT-11 was excreted into bile and urine, with 33% to 58% of the dose eliminated unchanged within 24 hours psu.edu. SN-38 was mainly excreted into the bile psu.edu. The clearance of CPT-11 was nonlinear, attributed to metabolic processes like the conversion to SN-38 psu.edu. In mice, the plasma concentration of CPT-11 also decreased biexponentially with a biological half-life of 0.8 to 1.1 hours aacrjournals.org. The terminal log-linear phase of SN-38 concentration had a half-life of about 2 hours aacrjournals.org.

For 9-nitro-20(S)-camptothecin (9-NC) in rats, the kinetic process was best fitted to a two-compartmental model after intravenous administration nih.gov. Renal excretion was identified as the primary elimination route for the parent drug after intravenous administration nih.gov. However, after intragastric administration, the unchanged drug was largely excreted in the feces due to poor absorption nih.gov.

The elimination half-life is a key parameter indicating how long a drug remains in the system europa.eudvm360.com. For 9-aminocamptothecin (AC) in mice, the terminal phase half-life was 1.4 hours, and the mean residence time was 0.55 hours nih.govaacrjournals.org. This contrasted with camptothecin (CA) and 10,11-methylenedioxycamptothecin (MC), which had longer half-lives and mean residence times nih.govaacrjournals.org.

Clearance values also vary among camptothecin derivatives. For AC in mice, the clearance was 526 ml/min/kg nih.govaacrjournals.org. This high clearance, along with a relatively low apparent volume of distribution, contributed to its faster elimination compared to CA and MC nih.govaacrjournals.org.

Impact of Structural Modifications on Pharmacokinetic Behavior in Preclinical Models

Structural modifications to the camptothecin core can significantly alter the pharmacokinetic behavior of the resulting analogues in animal models nih.govaacrjournals.orgresearchgate.net. These modifications are often aimed at improving properties such as solubility, stability, and therapeutic index.

Studies comparing camptothecin (CA) with its derivatives like 9-aminocamptothecin (AC) and 10,11-methylenedioxycamptothecin (MC) in mice have demonstrated considerable alterations in pharmacokinetic behavior resulting from modifications to the A ring of CA nih.govaacrjournals.org. The 9-amino substituent in AC profoundly diminished the apparent extent of tissue distribution, leading to an enhanced rate of elimination nih.govaacrjournals.org. In contrast, the 10,11-methylenedioxy moiety in MC appeared to enhance the degree of binding to tissues relative to plasma proteins, resulting in a larger volume of distribution and different elimination characteristics nih.govaacrjournals.org.

The lactone ring structure is critical for the activity of camptothecins, but it undergoes hydrolysis to a less active carboxylate form, particularly at physiological pH aacrjournals.orgaacrjournals.orgaacrjournals.org. Structural modifications can influence the stability of the lactone form and its equilibrium with the carboxylate acs.org. For instance, 14-aminocamptothecins were found to undergo ring-opening under basic conditions acs.org. The ratio of the lactone form to the total drug concentration in plasma can differ for each camptothecin analogue, which has important pharmacokinetic implications core.ac.uk.

Tissue Distribution Analysis for this compound and its Analogues

Tissue distribution studies in animal models provide detailed information on the concentration of a drug and its metabolites in various organs and tissues over time msdvetmanual.comwuxiapptec.com. This helps to understand potential sites of efficacy and toxicity, as well as routes of elimination.

For 9-aminocamptothecin (9-AC), studies in mice have examined its distribution in major organs after oral administration of the free drug or an HPMA copolymer conjugate nih.gov. These studies utilized techniques like HPLC-fluorescence assay to determine drug concentrations in tissues nih.gov.

Studies on other camptothecin derivatives also highlight the importance of tissue distribution. For example, the high total plasma clearance of camptothecin (CA) in mice was suggested to be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released nih.govaacrjournals.org. The 10,11-methylenedioxy derivative (MC) showed an appreciably greater apparent volume of distribution compared to CA and AC, suggesting enhanced tissue binding nih.govaacrjournals.org. Conversely, the 9-amino substituent in AC profoundly diminished the apparent extent of tissue distribution nih.govaacrjournals.org.

While specific detailed data tables for the tissue distribution of this compound itself were not extensively found in the search results, the principles and methods applied to related camptothecin analogues provide a framework for understanding such studies. Generally, tissue distribution analysis involves administering the compound to animals, collecting tissue samples at various time points, and quantifying the drug concentration using sensitive analytical methods msdvetmanual.comwuxiapptec.com. The distribution can be influenced by factors such as blood flow, tissue binding, and active transport mechanisms msdvetmanual.com.

Studies on other drug classes also illustrate typical tissue distribution patterns in animal models. For instance, a study on a different compound in rats and mice showed accumulation in organs like the heart, kidney, and liver, with tissue-to-blood ratios greater than 10 for some tissues nih.gov. Another study on a selenium-containing drug candidate in rats showed concentrations mainly in the liver, stomach, large intestine, and eyes after oral administration researchgate.net.

Advanced Drug Delivery Systems for 10 Aminocamptothecin

Nanoparticle-Based Delivery Approaches for 10-Aminocamptothecin (B21991)

Nanoparticles offer a versatile platform for the delivery of hydrophobic drugs like this compound. By encapsulating or conjugating the drug to nanocarriers, it is possible to improve its solubility, protect it from degradation, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Dendrimer Encapsulation and Conjugation Strategies for this compound

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them promising candidates for drug delivery. Their internal cavities can encapsulate hydrophobic drug molecules, while their surface functional groups can be modified for targeted delivery or to improve biocompatibility.

Encapsulation: Research has demonstrated the successful encapsulation of camptothecin (B557342) analogues, such as 7-butyl-10-aminocamptothecin, within dendrimers. This encapsulation leads to a significant increase in the aqueous solubility of the drug. For instance, polyester-based dendrimers have been shown to encapsulate camptothecin derivatives, enhancing their cellular uptake and retention, which in turn leads to improved anticancer activity in vitro. nih.govnih.gov Poly(amidoamine) (PAMAM) dendrimers have also been utilized to encapsulate camptothecin, with studies showing that the drug release is often pH-sensitive, occurring more rapidly in the acidic tumor microenvironment. nih.gov

Conjugation Strategies: The surface of dendrimers, such as PAMAM dendrimers, typically possesses numerous functional groups (e.g., primary amines) that can be used for the covalent attachment of drug molecules. nih.gov For this compound, with its primary amine group, conjugation to the dendrimer surface can be achieved through various chemical linkers. These linkers can be designed to be stable in systemic circulation but cleavable within the tumor microenvironment (e.g., by acidic pH or specific enzymes), ensuring targeted drug release. While specific studies detailing the conjugation of this compound to dendrimers are limited, the principles of bioconjugation suggest that linkers such as succinates or glutarates could be employed to connect the drug to the dendrimer's amine or hydroxyl surface groups.

Table 1: Research Findings on Dendrimer-Based Delivery of Camptothecin Analogues

| Dendrimer Type | Camptothecin Analogue | Key Findings |

|---|---|---|

| Polyester Dendrimer | 7-butyl-10-aminocamptothecin | Increased aqueous solubility, enhanced cellular uptake and retention, improved in vitro cytotoxicity. nih.govnih.gov |

| PAMAM Dendrimer | Camptothecin | pH-sensitive drug release (faster in acidic conditions), potential for oral delivery enhancement. nih.gov |

Liposomal Formulations for this compound Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic compounds like this compound, they can be entrapped within the lipid bilayer, improving their solubility and protecting them from degradation in the bloodstream.

While research specifically on this compound liposomes is not extensively available, studies on structurally similar camptothecins, such as 10-hydroxycamptothecin (B1684218) (HCPT), provide valuable insights. Nanostructured lipid carriers (NLCs), a modified type of lipid nanoparticle, have been successfully used to load HCPT with high encapsulation efficiency (over 85%). nih.gov These NLCs exhibit a biphasic drug release pattern, with an initial burst release followed by a sustained release, which can be beneficial for maintaining therapeutic drug concentrations over time. nih.gov Furthermore, lipid-polymer hybrid nanoparticles have been developed for the targeted delivery of HCPT to breast cancer cells. nih.gov These hybrid systems combine the structural integrity of polymeric nanoparticles with the biomimetic advantages of liposomes. nih.gov

The formulation of this compound into liposomes would likely involve dissolving the drug in the lipid phase during the liposome preparation process, such as thin-film hydration followed by sonication or extrusion. The drug loading efficiency and release kinetics would be influenced by factors such as the lipid composition, drug-to-lipid ratio, and the presence of surface modifications like polyethylene (B3416737) glycol (PEG) to prolong circulation time.

Table 2: Characteristics of Lipid-Based Nanocarriers for Camptothecin Derivatives

| Nanocarrier Type | Camptothecin Derivative | Particle Size | Encapsulation Efficiency (%) | Key Features |

|---|---|---|---|---|

| Nanostructured Lipid Carriers (NLCs) | 10-hydroxycamptothecin | 108 - 126 nm | >85% | Biphasic and sustained drug release. nih.gov |

| Lipid-Polymer Hybrid Nanoparticles | 10-hydroxycamptothecin | ~90 nm | Higher than PLGA NPs | Allows for surface modification with targeting ligands. nih.gov |

Prodrug Development Strategies for Enhanced this compound Delivery

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent. This approach can be used to improve the solubility, stability, and targeting of this compound.

Glucuronide Prodrugs of this compound

A significant challenge with this compound is its poor water solubility. To address this, glucuronide prodrugs have been developed for the closely related compound, 9-aminocamptothecin (B1664879). acs.orgnih.gov This strategy involves attaching a hydrophilic glucuronic acid moiety to the drug, which dramatically increases its aqueous solubility. For instance, a glucuronide prodrug of 9-aminocamptothecin was found to be over 80 times more soluble than the parent drug at pH 4.0 and 1800 times more soluble at pH 7.0. nih.gov

These glucuronide prodrugs are designed to be stable in systemic circulation and human plasma. acs.orgnih.gov The linkage between the drug and the glucuronic acid is typically an aromatic spacer connected via a carbamate (B1207046) linkage, which is resistant to non-specific cleavage. acs.orgnih.gov The high water solubility of these prodrugs makes them suitable for intravenous administration.

Enzyme-Activated Prodrug Systems for Targeted Release

The glucuronide prodrug strategy is often coupled with an enzyme-activated release mechanism for targeted therapy. The enzyme β-glucuronidase is found at elevated levels in the microenvironment of some tumors and in necrotic regions of larger tumors. researchgate.netaacrjournals.org Glucuronide prodrugs of aminocamptothecins are specifically designed to be substrates for this enzyme.

Upon reaching the tumor site, β-glucuronidase cleaves the glucuronic acid moiety from the prodrug, releasing the active and cytotoxic aminocamptothecin derivative directly in the vicinity of the cancer cells. acs.orgnih.govsigmaaldrich.com This targeted activation has several advantages: it increases the concentration of the active drug at the tumor site, reduces systemic toxicity by minimizing exposure of healthy tissues to the potent drug, and can lead to a "bystander effect" where the released drug can kill adjacent tumor cells that may not have high enzyme levels. acs.orgnih.gov Studies with 9-aminocamptothecin glucuronide have shown that in the presence of β-glucuronidase, the prodrug's cytotoxic effect becomes equivalent to that of the parent drug. acs.orgnih.gov This approach forms the basis of antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), where the enzyme is delivered to the tumor via an antibody or expressed by genetically modified tumor cells, respectively. researchgate.net

Table 3: Properties of a 9-Aminocamptothecin Glucuronide Prodrug

| Property | 9-Aminocamptothecin | 9-Aminocamptothecin Glucuronide Prodrug |

|---|---|---|

| Aqueous Solubility (pH 4.0) | 0.006 mg/mL | >80-fold higher |

| Aqueous Solubility (pH 7.0) | 0.06 mg/mL | >1800-fold higher |

| Stability in Human Serum | - | Stable for at least 48 hours |

| Cytotoxicity | High | 20-80-fold less toxic than parent drug |

| Activation | - | Activated by β-glucuronidase to release parent drug |

Data based on studies with 9-aminocamptothecin, a close analogue of this compound. acs.orgnih.gov

Controlled Release Kinetics and Targeted Delivery Mechanisms for this compound

Advanced drug delivery systems for this compound aim not only to solubilize the drug but also to control its release profile and direct it to cancer cells, thereby enhancing efficacy and minimizing side effects.

Controlled Release Kinetics: Nanoparticle-based systems can be engineered to release their drug payload in a controlled manner. A common strategy is to design pH-responsive nanoparticles that are stable at the physiological pH of blood (around 7.4) but become destabilized and release the drug in the acidic microenvironment of tumors (pH 6.5-7.2) or within the even more acidic endosomes and lysosomes of cancer cells (pH 4.5-6.5). nih.govdovepress.comnih.gov This pH-triggered release ensures that the drug is preferentially released at the target site. For example, studies with camptothecin-loaded mesoporous silica nanoparticles have demonstrated pH-responsive release, with a significantly higher release rate at acidic pH compared to neutral pH. nih.gov The release kinetics can often be described by models such as first-order release, where the release rate is proportional to the amount of remaining drug, and is often governed by Fickian diffusion. nih.gov

Targeted Delivery Mechanisms: To further enhance the specificity of drug delivery, nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. This active targeting approach complements the passive accumulation of nanoparticles via the EPR effect. A well-studied example is the use of cyclic RGD (arginine-glycine-aspartic acid) peptides as targeting moieties. nih.gov These peptides bind to αvβ3 integrins, which are often overexpressed on tumor neovasculature and various cancer cells. Lipid-polymer hybrid nanoparticles modified with cyclic RGD have been shown to enhance the cellular uptake and cytotoxicity of 10-hydroxycamptothecin in breast cancer cells. nih.gov Other targeting ligands that could be employed for this compound delivery include antibodies, aptamers, and small molecules that recognize specific tumor-associated antigens.

Table 4: Mechanisms for Controlled Release and Targeted Delivery of Camptothecin Derivatives

| Mechanism | Stimulus/Target | Delivery System Example | Key Outcome |

|---|---|---|---|

| pH-Responsive Release | Acidic pH of tumor microenvironment/endosomes | Mesoporous Silica Nanoparticles, Polymeric Micelles | Preferential drug release at the tumor site, minimizing systemic exposure. nih.govdovepress.comnih.gov |

| Active Targeting | Overexpressed cell surface receptors (e.g., αvβ3 integrins) | RGD-modified Lipid-Polymer Hybrid Nanoparticles | Enhanced cellular uptake and cytotoxicity in targeted cancer cells. nih.gov |

Computational and Biophysical Studies of 10 Aminocamptothecin

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Topoisomerase I, Human Serum Albumin)

Molecular docking simulations are instrumental in elucidating the binding modes of 10-aminocamptothecin (B21991) (10-AC) and its analogs with key biological targets like human Topoisomerase I (Top1) and Human Serum Albumin (HSA). These computational studies provide critical insights into the specific molecular interactions that govern the compound's therapeutic action and pharmacokinetic profile.

Topoisomerase I Interaction: 10-AC, like other camptothecins, exerts its cytotoxic effect by stabilizing the Top1-DNA covalent complex. This action inhibits the re-ligation of the DNA strand, which is nicked by the enzyme to relieve torsional stress during replication and transcription. The accumulation of these stalled "cleavable complexes" leads to lethal double-strand breaks in cancer cells. nih.govrcsb.org Docking studies on camptothecin (B557342) and its derivatives reveal that the drug intercalates into the DNA cleavage site. mdpi.comuah.es The planar aromatic core of the molecule stacks against the flanking DNA base pairs, while specific functional groups form a network of hydrogen bonds and van der Waals contacts with both the enzyme and the DNA. Although specific docking studies for 10-AC are not extensively detailed in the literature, models based on camptothecin and other analogs suggest that key residues in Top1, such as Arg364, Lys532, and Asn722, are crucial for stabilizing the ternary complex. uah.esresearchgate.net The 10-amino group of 10-AC is predicted to form additional hydrogen bonds within the binding pocket, potentially enhancing the stability of the complex compared to the parent compound.

Human Serum Albumin Interaction: The interaction of 10-AC with Human Serum Albumin (HSA) is a critical determinant of its bioavailability and stability in the bloodstream. HSA, the most abundant plasma protein, can bind to drugs, affecting their distribution and efficacy. mdpi.com Spectroscopic and molecular modeling studies on the closely related 10-hydroxycamptothecin (B1684218) (HCPT) indicate that binding primarily occurs in sub-domain IIA, also known as Sudlow's site I. nih.gov This interaction is predominantly driven by hydrogen bonds and van der Waals forces. nih.gov For many camptothecin derivatives, HSA shows a higher affinity for the inactive, open-ring carboxylate form over the active lactone form. This preferential binding shifts the equilibrium away from the active lactone, reducing the drug's efficacy. nih.gov However, certain derivatives, including a modified 10-amino-camptothecin analog, exhibit a desirable low affinity of their carboxylate form to HSA, which helps maintain the stability of the active lactone in circulation. dbc.wroc.pl

| Target Protein | Predicted Binding Site | Key Interacting Residues (inferred from analogs) | Predominant Forces | References |

| Topoisomerase I | DNA cleavage site | Arg364, Lys532, Asn722, P-Tyr723 | Hydrogen Bonds, π-π Stacking, Van der Waals | uah.esresearchgate.net |

| Human Serum Albumin | Sub-domain IIA (Site I) | Not specified | Hydrogen Bonds, Van der Waals | mdpi.comnih.gov |

Binding Energy Calculations and Conformational Analysis of this compound Interactions

Binding energy calculations and conformational analysis provide quantitative measures of the stability and dynamics of the this compound-protein complexes. These studies complement molecular docking by offering a more dynamic picture of the interactions.

Binding Energy: Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of ligands to their protein targets. nih.gov For camptothecin analogs, these calculations help quantify the strength of the interaction with Topoisomerase I. Studies on various camptothecin derivatives have shown a correlation between higher binding affinity (more negative binding energy) and enhanced cytotoxic activity. researchgate.netresearch-nexus.net For instance, molecular docking studies of 9-aminocamptothecin (B1664879) with HSA calculated a binding affinity of approximately -10 kcal/mol, which was stronger than that of the parent camptothecin (-9 kcal/mol). scispace.com While specific binding energy values for the 10-AC/Top1 or 10-AC/HSA complexes are not readily available, the data from analogs suggest that substitutions on the A-ring can significantly influence binding affinity.

In the case of HSA, ligand binding can induce noticeable changes in the protein's secondary structure. Studies on 10-hydroxycamptothecin demonstrated that its binding led to a decrease in the α-helical content of HSA, indicating a slight unfolding of the protein's polypeptide chains and changes in its microenvironment. nih.gov Such conformational shifts can alter the binding of other endogenous or exogenous molecules to HSA.

| Interaction | Computational Method | Key Findings (based on analogs) | References |

| Binding Energy (HSA) | Molecular Docking | 9-aminocamptothecin: ~ -10 kcal/mol | scispace.com |

| Conformational Change (Top1) | Molecular Dynamics | Reduced flexibility of the enzyme's linker domain. | nih.gov |

| Conformational Change (HSA) | Circular Dichroism | Decrease in α-helical content upon binding of 10-hydroxycamptothecin. | nih.gov |

Simulation of Drug Resistance Mechanisms in this compound Interactions

A significant challenge in cancer chemotherapy is the development of drug resistance. Computational simulations are valuable tools for investigating the molecular mechanisms by which cancer cells become resistant to Topoisomerase I inhibitors like 10-AC.

The primary mechanism of resistance at the molecular target level involves mutations in the TOP1 gene, which alter the structure of the enzyme. nih.gov These mutations can weaken the binding of the drug to the Top1-DNA complex, thereby reducing its inhibitory effect. nih.gov Molecular dynamics and MM/GBSA calculations have been used to study the impact of various Top1 mutations on the binding of several camptothecin analogs. nih.gov

Simulations have shown that mutations near the drug's binding site, such as N722S, D533G, G717V, and R364H, can significantly decrease the binding energy of the drug. nih.gov This reduced affinity means that a higher concentration of the drug is required to achieve the same level of enzyme inhibition, leading to clinical resistance. Furthermore, these mutations can cause larger conformational fluctuations in the protein structure, which may also contribute to the destabilization of the ternary drug-enzyme-DNA complex. nih.gov While research has not specifically focused on 10-AC, these comprehensive studies on other camptothecins provide a robust framework for understanding potential resistance mechanisms. The findings suggest that novel analogs could be designed to be less susceptible to the effects of these common mutations.

| TOP1 Mutation (Example) | Location/Domain | Simulated Effect on Camptothecin Analog Binding | References |

| R364H | Core Subdomain III | Weakens drug binding affinity | nih.gov |

| G717V | C-terminal Domain | Results in partial drug resistance; near catalytic center | nih.govsemanticscholar.org |

| N722S | C-terminal Domain | Significantly weakens drug binding | nih.gov |

| T729A/I | C-terminal Domain | Synergistic effect on resistance when combined with G717V | nih.govsemanticscholar.org |

| E710G | C-terminal Domain | Decreases formation of cleavage complexes | springermedizin.de |

Fluorescence Spectroscopy and Anisotropy Measurements for Biophysical Characterization of this compound

Fluorescence spectroscopy and fluorescence anisotropy are powerful biophysical techniques used to characterize the binding interactions of fluorescent molecules like 10-AC with proteins and membranes. icm.edu.pl These methods provide quantitative data on binding affinities, the stability of different drug forms, and their interactions in physiological environments. nih.gov

Camptothecins exist in a pH-dependent equilibrium between a biologically active lactone form and an inactive carboxylate form. nih.gov Fluorescence-based methods are particularly useful for studying this equilibrium. The binding of the carboxylate form to HSA often leads to the rapid and irreversible conversion of the active lactone form into the inactive species, thereby reducing the drug's stability in the blood. pwr.edu.plresearchgate.net

Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a small molecule like 10-AC binds to a large macromolecule such as HSA or a lipid membrane, its rotation slows down, resulting in an increase in fluorescence anisotropy. ptfarm.pl This principle is used to titrate the binding and determine association constants.

Studies on a derivative, 7-trimethylsilyl-ethyl-10-amino-camptothecin (7-TMSiE-10-A-CPT), have demonstrated the utility of this approach. These measurements revealed that 7-TMSiE-10-A-CPT possesses highly desirable biophysical properties: its active lactone form shows a very high affinity for membranes, while its inactive carboxylate form has a low affinity for HSA. dbc.wroc.plresearchgate.netsemanticscholar.org Binding to membranes protects the lactone ring from hydrolysis, thus enhancing the drug's stability. researchgate.net The low affinity for HSA prevents the rapid deactivation seen with other camptothecins. dbc.wroc.plicm.edu.pl These findings highlight the importance of the 10-amino substitution in tuning the biophysical properties of camptothecin for improved stability and potential therapeutic efficacy. researchgate.net

| Camptothecin Analog | Binding to HSA (Carboxylate Form) | Binding to Membranes (Lactone Form) | Implication for Stability | References |

| Camptothecin (CPT) | High Affinity | Low Affinity | Low stability in blood | nih.govpwr.edu.pl |

| 10-Hydroxycamptothecin (10-OH-CPT) | Low Affinity | Medium Affinity | Improved stability | icm.edu.plnih.gov |

| SN-38 | Medium Affinity | Medium Affinity | Improved stability | nih.gov |

| 7-TMSiE-10-A-CPT | Low Affinity | High Affinity | High stability in blood | dbc.wroc.plicm.edu.plresearchgate.net |

Analytical Methodologies for 10 Aminocamptothecin Research

Chromatographic Techniques for Separation and Quantitation

Chromatography plays a vital role in separating 10-Aminocamptothecin (B21991) from impurities or co-existing substances and for accurately quantifying its presence.

High-Performance Liquid Chromatography (HPLC) for this compound and Analogues

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its analogues. HPLC methods are frequently used to monitor the hydrolysis of the lactone ring, a key characteristic of camptothecin (B557342) derivatives nih.govresearchgate.net. Previous HPLC separations of camptothecin lactone and carboxylate forms often required complex mobile phases containing multiple components, such as ion-pairing reagents, buffers, acetonitrile (B52724), and sometimes sodium dodecyl sulfate (B86663) nih.gov. These complex mobile phases could make method development laborious and require re-optimization for each new analogue nih.gov.

Research has focused on developing simpler and more versatile HPLC methodologies for the analysis of camptothecin analogues, including this compound. One such approach utilizes a mobile phase consisting solely of triethylamine (B128534) acetate (B1210297) (TEAA) buffer and acetonitrile nih.gov. In this system, triethylamine serves multiple functions: as an ion-pairing reagent, a masking agent for underivatized silanols, and a major buffer component nih.gov. Adjusting the composition of the TEAA buffer with respect to acetonitrile streamlines the method development process nih.gov. This simplified methodology has been demonstrated for the simultaneous separation of the lactone and carboxylate forms of various camptothecin analogues, including this compound nih.gov.

HPLC with fluorescence detection has historically been a primary method for pharmacokinetic studies of camptothecin analogues due to their fluorescent properties researchgate.net. Reversed-phase liquid chromatography on columns like Zorbax SB RP-18 with methanol-water eluent at an acidic pH (e.g., pH 2.2) and fluorescence detection has been used for the analysis of 9-aminocamptothecin (B1664879), an analogue of this compound, in human plasma nih.gov. These methods can achieve high sensitivity, with detection limits in the nanogram per milliliter range nih.gov.

Simultaneous Determination of Lactone and Carboxylate Forms of this compound

The equilibrium between the biologically active lactone form and the less active carboxylate form is a critical aspect of this compound's behavior. Accurate analysis requires methods capable of simultaneously determining the concentrations of both forms nih.govnih.gov. The hydrolysis of the alpha-hydroxy-delta-lactone ring is routinely monitored using HPLC nih.gov.

Methods for the simultaneous determination of the lactone and carboxylate forms of camptothecin analogues, including this compound, have been developed using HPLC nih.govcapes.gov.br. These methods often involve ion-pair chromatography to enhance the retention of the more polar carboxylate form researchgate.net. For instance, a simple HPLC methodology using triethylamine acetate buffer and acetonitrile has been shown to effectively separate and quantify both forms nih.gov.

Sample preparation is a crucial step for accurate determination, especially in biological matrices like plasma. Techniques like protein precipitation with cold methanol (B129727) have been employed, where the methanolic extract can be used for determining the total concentration of lactone and carboxylate forms nih.gov. To specifically quantify the intact lactone form, it can be separated from the carboxylate form in the extract using solid phase extraction nih.gov. Acidification of plasma samples can lead to the conversion of the carboxylate form back to the lactone form, a principle utilized in some methods to determine the total drug concentration (lactone plus carboxylate) core.ac.uk.

Sensitive reversed-phase HPLC methods with fluorescence detection have been developed for the determination of both the lactone and total (lactone plus carboxylate) forms of 9-aminocamptothecin in human plasma, demonstrating the feasibility of such approaches for related compounds like this compound nih.govcore.ac.uk. These methods often involve specific sample preparation steps tailored to preserve or convert the different forms for accurate analysis nih.govcore.ac.uk.

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information regarding the structure, identity, and purity of this compound.

Mass Spectrometry Applications in this compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound msu.eduwikipedia.org. MS is utilized for the identification and characterization of this compound phytopurify.com. It can confirm the molecular weight and provide insights into the structural fragments, aiding in the confirmation of the compound's identity and purity wikipedia.org.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique that combines the separation power of HPLC with the detection and identification capabilities of MS/MS researchgate.net. This hyphenated technique is particularly useful for the analysis of complex mixtures and for quantifying analytes at low concentrations researchgate.netresearchgate.net. LC-MS/MS methods have been developed for the determination of camptothecin and its analogues in various matrices researchgate.netresearchgate.net. While specific LC-MS/MS data solely for this compound in the provided context is limited, MS is generally applicable for its identification and analysis, often coupled with chromatographic separation phytopurify.comd-nb.info. The identity of alkaloids like camptothecin and 10-hydroxycamptothecin (B1684218) has been confirmed by tandem mass spectrometry researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules rsc.orgmdpi.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule libretexts.orgnih.gov.

NMR spectroscopy is used for the structural elucidation of this compound phytopurify.com. It provides a molecular fingerprint that can be compared to known spectra or used to determine the complete structure of a newly synthesized or isolated compound rsc.org. Both one- and two-dimensional NMR techniques are valuable for this purpose nih.gov. For camptothecin, characteristic peaks in the NMR spectra correspond to specific protons within the molecule, such as those on hydroxyl groups, aromatic rings, and methylene (B1212753) groups d-nb.info. Encapsulation of camptothecins within structures like dendrimers has been confirmed by NMR spectroscopy researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared radiation by a sample edinst.comuci.edu. This interaction causes vibrations in the chemical bonds of the molecule, and the resulting spectrum shows characteristic absorption bands that correspond to specific functional groups present in the compound uci.eduresearchgate.net.

FTIR spectroscopy is used for the characterization of this compound phytopurify.com. It provides a unique infrared fingerprint that can be used to identify the compound and confirm the presence of key functional groups researchgate.netamericanpharmaceuticalreview.com. FTIR is a versatile technique with various sampling methods available, including transmission and attenuated total reflectance (ATR) edinst.comresearchgate.net. ATR-FTIR, in particular, requires minimal sample preparation and is non-destructive, making it suitable for analyzing solid and liquid samples edinst.comamericanpharmaceuticalreview.com. While specific detailed FTIR data for this compound is not extensively provided in the search results, FTIR is a standard spectroscopic method for the characterization and identification of organic compounds based on their vibrational modes uci.eduresearchgate.net.

Q & A

Q. How can predictive modeling improve the design of this compound analogs?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen analogs for topoisomerase I binding affinity. Use QSAR models to predict physicochemical properties (logP, polar surface area). Validate top candidates in vitro and compare to parent compound using cytotoxicity and stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。